N-(3,3-Dimethoxycyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide
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Overview
Description
N-(3,3-Dimethoxycyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide is a complex organic compound characterized by its unique cyclobutyl and piperidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethoxycyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the cyclobutyl ring, followed by the introduction of the piperidine moiety and the prop-2-enoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-Dimethoxycyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,3-Dimethoxycyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,3-Dimethoxycyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethoxycyclobutyl)methanol: This compound shares the cyclobutyl structure but lacks the piperidine and prop-2-enoyl groups.
(3,3-Dimethylcyclobutyl)methanol: Similar in structure but with methyl groups instead of methoxy groups.
Uniqueness
N-(3,3-Dimethoxycyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide is unique due to its combination of cyclobutyl, piperidine, and prop-2-enoyl groups, which confer specific chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3,3-dimethoxycyclobutyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-4-13(18)17-7-5-11(6-8-17)14(19)16-12-9-15(10-12,20-2)21-3/h4,11-12H,1,5-10H2,2-3H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWDLGZYRAHDPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)NC(=O)C2CCN(CC2)C(=O)C=C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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